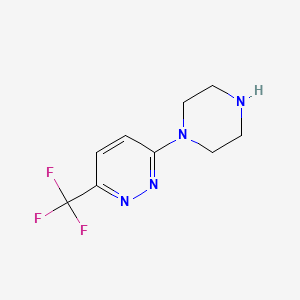

3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine

Vue d'ensemble

Description

3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine, also known as PTPD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. PTPD is a pyridazine derivative that contains a piperazine ring and a trifluoromethyl group, which makes it a promising candidate for drug development and other biomedical applications.

Applications De Recherche Scientifique

Prostate Cancer Treatment

- AZD3514 Development : The modification of 6-[4-(4-cyanobenzyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine resulted in the development of AZD3514, an androgen receptor downregulator. This compound underwent clinical trials for castrate-resistant prostate cancer treatment (Bradbury et al., 2013).

Anti-Diabetic Medication

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Triazolo-pyridazine-6-yl-substituted piperazines demonstrated significant potential as anti-diabetic drugs. These compounds exhibited strong DPP-4 inhibition and insulinotropic activities (Bindu, Vijayalakshmi, & Manikandan, 2019).

Structural and Chemical Analysis

- Crystal Structure Analysis : The compound 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine was synthesized and its crystal structure, including chair conformation and planarity of rings, was analyzed (Arslan et al., 2010).

PET Imaging in Cancer Research

- Radiotracer Development : The development of radiotracers based on piperazin-1-yl)pyridazine derivatives for positron emission tomography (PET) imaging of stearoyl-CoA desaturase-1 (SCD-1) in cancer research was explored. This work aimed at noninvasive assessment of SCD-1 overexpression in solid tumors (Silvers, Cai, Öz, & Sun, 2016).

Antimicrobial and Anti-inflammatory Properties

- Eosinophil Infiltration Inhibitors : Fused pyridazines with piperidine or piperazine exhibited both antihistaminic activity and inhibitory effects on eosinophil chemotaxis, showing potential in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

- Anti-inflammatory Activity : Piperazinylthienylpyridazine derivatives were synthesized and evaluated for anti-inflammatory activity, demonstrating potential in treating inflammatory conditions (Refaat, Khalil, & Kadry, 2007).

Genotoxicity Studies

- Genotoxicity Evaluation : The genotoxicity of 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4] triazolo[4,3-a]pyrazine, a histamine H4 receptor antagonist, was investigated. The study explored potential causes of genotoxicity and strategies for mitigating such liabilities (Gunduz et al., 2018).

Antibacterial Agents

- Oxazolidinone Antibacterial Agents : Piperazinyl oxazolidinones with heteroaromatic rings were prepared and evaluated for their antibacterial properties, showing effectiveness against gram-positive pathogens (Tucker et al., 1998).

Propriétés

IUPAC Name |

3-piperazin-1-yl-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4/c10-9(11,12)7-1-2-8(15-14-7)16-5-3-13-4-6-16/h1-2,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDYYESXXYZISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine | |

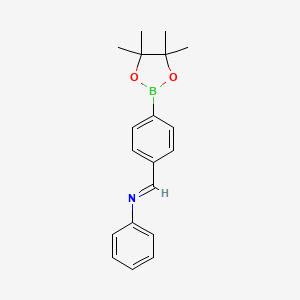

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

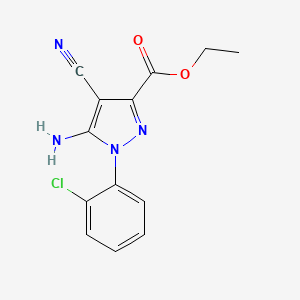

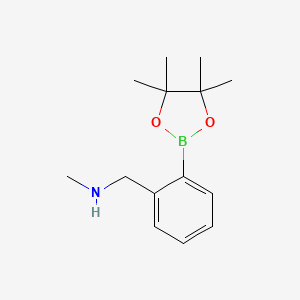

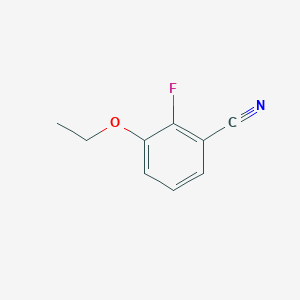

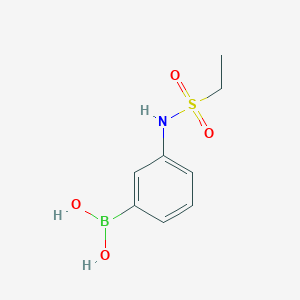

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1421272.png)